An In-depth Technical Guide to Methyl 2-chloro-4,5-difluorobenzoate (CAS: 128800-36-2)
An In-depth Technical Guide to Methyl 2-chloro-4,5-difluorobenzoate (CAS: 128800-36-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-chloro-4,5-difluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and discusses its applications, particularly in the development of antibacterial agents.
Chemical and Physical Properties
Methyl 2-chloro-4,5-difluorobenzoate is an organic compound with a benzoate moiety featuring chloro and fluoro substitutions on the aromatic ring.[1] These halogen atoms significantly influence its reactivity and polarity.[1] It is typically a colorless to pale yellow liquid, soluble in organic solvents like ethanol and acetone, with limited solubility in water.[1]
| Property | Value | Source |
| CAS Number | 128800-36-2 | [1] |
| Molecular Formula | C₈H₅ClF₂O₂ | [1] |
| Molecular Weight | 206.57 g/mol | [1] |
| Physical State | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water | [1] |
| Flash Point | 100.2 ± 16.5 °C |
Synthesis of Methyl 2-chloro-4,5-difluorobenzoate
The synthesis of Methyl 2-chloro-4,5-difluorobenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 2-chloro-4,5-difluorobenzoic acid.
Experimental Protocol: Synthesis of 2-chloro-4,5-difluorobenzoic acid
A detailed procedure for synthesizing the precursor, 2-chloro-4,5-difluorobenzoic acid, is outlined in U.S. Patent 4,833,270.[2] The process involves the reaction of 3,4-difluoroaniline with hydroxylamine hydrochloride and chloral hydrate to form an intermediate, which is then cyclized and subsequently oxidized and chlorinated to yield the final product.[2]
Experimental Protocol: Esterification of 2-chloro-4,5-difluorobenzoic acid
Materials:
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2-chloro-4,5-difluorobenzoic acid
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Methanol (anhydrous)
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Thionyl chloride (SOCl₂)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Anhydrous magnesium sulfate (MgSO₄)
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Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4,5-difluorobenzoic acid in an excess of anhydrous methanol at 0°C (ice bath).
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Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction will occur, and gas will evolve.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
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Extract the aqueous layer multiple times with an organic solvent such as diethyl ether.
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Combine the organic extracts and dry over anhydrous magnesium sulfate.
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Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude Methyl 2-chloro-4,5-difluorobenzoate.
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The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Data (Predicted)
Detailed, experimentally verified spectroscopic data for Methyl 2-chloro-4,5-difluorobenzoate is not widely published. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics can be predicted:
| Spectroscopy | Predicted Data |
| ¹H NMR | A singlet for the methyl protons (O-CH₃) around 3.9 ppm. Two aromatic protons appearing as complex multiplets in the range of 7.0-8.0 ppm, with coupling to the fluorine atoms. |
| ¹³C NMR | A signal for the methyl carbon around 52 ppm. A signal for the carbonyl carbon around 164 ppm. Aromatic carbon signals between 110-160 ppm, showing complex splitting patterns due to C-F coupling. |
| IR (Infrared) | A strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹. C-O stretching bands in the 1200-1300 cm⁻¹ region. C-F stretching bands in the 1100-1250 cm⁻¹ region. Aromatic C-H stretching bands above 3000 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 206 and 208 in a roughly 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 175/177, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 147/149. |
Applications in Drug Development
Methyl 2-chloro-4,5-difluorobenzoate serves as a crucial building block in the synthesis of various pharmaceuticals, most notably quinolinecarboxylic acid-based antibacterial agents.[2] The parent compound, 2-chloro-4,5-difluorobenzoic acid, is a key intermediate in the preparation of these potent antibiotics.[2]
The synthetic workflow for the utilization of 2-chloro-4,5-difluorobenzoic acid in the preparation of quinolinecarboxylic acid antibacterials is depicted below. The ester, Methyl 2-chloro-4,5-difluorobenzoate, would be hydrolyzed to the carboxylic acid before proceeding through this pathway.
Safety and Handling
Methyl 2-chloro-4,5-difluorobenzoate is classified as a substance that is toxic if swallowed, in contact with skin, or if inhaled. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
Methyl 2-chloro-4,5-difluorobenzoate is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of antibacterial drugs. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental properties to its synthesis and applications. While experimentally determined spectroscopic data is not widely available, the provided information, including a detailed synthesis protocol for its precursor and a standard esterification method, offers a solid foundation for its use in a research and development setting.
